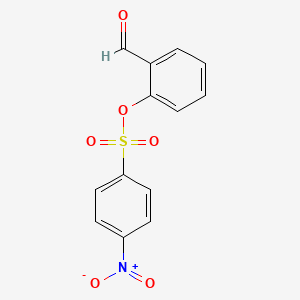

2-Formylphenyl 4-nitrobenzenesulfonate

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-formylphenyl) 4-nitrobenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO6S/c15-9-10-3-1-2-4-13(10)20-21(18,19)12-7-5-11(6-8-12)14(16)17/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSJAODIVMYAFOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)OS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Formylphenyl 4 Nitrobenzenesulfonate

Direct Esterification Approaches

The most common and direct route to 2-Formylphenyl 4-nitrobenzenesulfonate involves the formation of a sulfonate ester linkage between a salicylaldehyde (B1680747) derivative and a 4-nitrobenzenesulfonyl group.

The primary method for synthesizing this compound is the reaction between salicylaldehyde (2-hydroxybenzaldehyde) and 4-nitrobenzenesulfonyl chloride, often referred to as nosyl chloride. This reaction is a type of O-sulfonylation, where the hydroxyl group of the salicylaldehyde attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group and the formation of the desired sulfonate ester. The presence of the electron-withdrawing nitro group on the benzenesulfonyl chloride enhances the electrophilicity of the sulfur atom, facilitating the reaction.

This sulfonylation reaction is typically conducted under non-catalytic conditions, relying on a base to facilitate the process. The base plays a crucial role in deprotonating the phenolic hydroxyl group of salicylaldehyde, thereby increasing its nucleophilicity and enabling its attack on the sulfonyl chloride. Common bases used for this purpose include pyridine (B92270) and triethylamine. Pyridine can often serve as both the base and the solvent for the reaction.

While direct catalysis is not always necessary, the choice of base can be considered a form of promotion for the reaction. In some broader contexts of sulfonylation, Lewis acids have been explored as catalysts, but for this specific transformation, base-mediated conditions are prevalent and effective.

The efficiency of the synthesis of this compound is significantly influenced by the choice of solvent and base. The solvent must be able to dissolve the reactants and should be inert to the reaction conditions. Dichloromethane (CH2Cl2) is a frequently used solvent, often in combination with a base like triethylamine. Pyridine is another common choice, acting as both the solvent and the base, which can simplify the reaction setup.

The selection of the base is critical for achieving high yields. Tertiary amines like triethylamine and pyridine are effective at scavenging the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation. The reaction is often performed at reduced temperatures, such as 0 °C, to control the reaction rate and minimize the formation of potential side products.

| Reactants | Base | Solvent | Temperature (°C) | Yield (%) |

| Salicylaldehyde, 4-Nitrobenzenesulfonyl chloride | Triethylamine | Dichloromethane | 0 to rt | 95 |

| Salicylaldehyde, 4-Nitrobenzenesulfonyl chloride | Pyridine | Pyridine | Not specified | High |

| Salicylaldehyde, 4-Nitrobenzenesulfonyl chloride | Triethylamine | Chloroform | 0 | 89 |

This table presents a compilation of typical reaction conditions and reported yields from various synthetic procedures. "rt" denotes room temperature.

Alternative Synthetic Routes and Strategies

While direct condensation is the most straightforward approach, other strategies can be considered, particularly when dealing with different precursors or when optimizing for large-scale production.

The reactivity of the phenolic precursor is a key factor. Salicylaldehyde itself is generally reactive enough for this transformation due to the nucleophilicity of its phenolic hydroxyl group. If substituted salicylaldehydes were to be used, the electronic nature of the substituents would play a significant role. Electron-donating groups on the salicylaldehyde ring would increase the nucleophilicity of the hydroxyl group, potentially accelerating the reaction. Conversely, electron-withdrawing groups would decrease its nucleophilicity, possibly requiring more forcing reaction conditions.

On the other side of the reaction, 4-nitrobenzenesulfonyl chloride is a highly reactive sulfonylating agent due to the strongly electron-withdrawing nitro group. This high reactivity makes it suitable for reacting with less nucleophilic phenols. If a less reactive sulfonyl chloride were used, a stronger base or a higher reaction temperature might be necessary to achieve a comparable reaction rate.

For the large-scale synthesis of this compound, several factors must be considered for process optimization. These include the cost and availability of starting materials, reaction time, product yield and purity, and ease of purification.

The direct condensation of salicylaldehyde and 4-nitrobenzenesulfonyl chloride is a high-yielding reaction, which is advantageous for scalability. Optimization would involve fine-tuning the reaction conditions to maximize the yield and minimize reaction time and the use of excess reagents. The choice of solvent and base is also critical from a cost, safety, and environmental perspective. For instance, replacing chlorinated solvents like dichloromethane with more environmentally benign alternatives could be a key consideration.

Purification is another important aspect. The product is often a solid, and purification can typically be achieved through recrystallization. Developing a robust recrystallization procedure that consistently provides high-purity material is essential for any scalable process. The selection of an appropriate solvent system for recrystallization, such as ethanol or mixtures of ethyl acetate and hexane, would need to be optimized to ensure high recovery of the purified product.

Characterization of Synthesized this compound

Following the synthesis of this compound, its structural confirmation and purity are determined through various analytical techniques. The expected characterization data, including physical properties and spectroscopic analysis, are detailed below.

Physical Properties:

The physical state, melting point, and solubility of the synthesized compound are fundamental parameters for its initial characterization.

| Property | Expected Observation |

| Physical State | Solid |

| Color | Off-white to pale yellow |

| Melting Point | Not available in literature |

| Solubility | Expected to be soluble in common organic solvents like Dichloromethane, Chloroform, and Acetone. Sparingly soluble in alcohols and insoluble in water. |

Spectroscopic Data:

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR and ¹³C NMR spectroscopy are crucial for elucidating the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The expected proton NMR spectrum would exhibit distinct signals corresponding to the protons of the 2-formylphenyl and 4-nitrophenyl groups.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.0 | Singlet | 1H | Aldehydic proton (-CHO) |

| ~8.4 | Doublet | 2H | Protons ortho to the nitro group |

| ~8.1 | Doublet | 2H | Protons meta to the nitro group |

| ~7.9 | Doublet | 1H | Phenyl proton ortho to the formyl group |

| ~7.7 | Triplet | 1H | Phenyl proton para to the formyl group |

| ~7.5 | Triplet | 1H | Phenyl proton meta to the formyl group |

| ~7.3 | Doublet | 1H | Phenyl proton ortho to the ester linkage |

¹³C NMR Spectroscopy: The carbon NMR spectrum would show resonances for each unique carbon atom in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~188 | Aldehydic carbon (-CHO) |

| ~151 | Carbon bearing the nitro group |

| ~148 | Carbon bearing the sulfonate ester linkage |

| ~145 | Quaternary carbon (C-SO₃) |

| ~136 | Phenyl carbon para to the formyl group |

| ~131 | Phenyl carbon ortho to the formyl group |

| ~130 | Carbons ortho to the nitro group |

| ~129 | Quaternary carbon (C-CHO) |

| ~125 | Carbons meta to the nitro group |

| ~124 | Phenyl carbon meta to the formyl group |

| ~122 | Phenyl carbon ortho to the ester linkage |

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1700 | Strong | C=O stretching (aldehyde) |

| ~1530, ~1350 | Strong | Asymmetric and symmetric NO₂ stretching |

| ~1370, ~1180 | Strong | Asymmetric and symmetric S=O stretching |

| ~1200 | Strong | C-O stretching (ester) |

| ~1100 | Strong | S-O stretching (ester) |

| ~3100-3000 | Medium | Aromatic C-H stretching |

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

| m/z Value | Interpretation |

| [M]+ | Molecular ion peak corresponding to the exact mass of the compound. |

| Characteristic fragmentation patterns would involve the loss of SO₂, NO₂, and the formyl group. |

Reactivity Profiles and Mechanistic Investigations of 2 Formylphenyl 4 Nitrobenzenesulfonate

Role of the 4-Nitrobenzenesulfonate Moiety as a Leaving Group

The 4-nitrobenzenesulfonate group, commonly referred to as a nosylate (B8438820), is a crucial component that significantly influences the molecule's reactivity, particularly in substitution reactions. Its effectiveness as a leaving group is rooted in its electronic properties and the stability of the resulting anion.

Aromatic rings are typically electron-rich and thus react with electrophiles. However, the presence of potent electron-withdrawing groups can render the aromatic ring electron-deficient and susceptible to attack by nucleophiles in a process known as nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.comchemistrysteps.com The SNAr mechanism is a two-step process involving the addition of a nucleophile to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity. wikipedia.orglibretexts.orgnih.gov

The SNAr pathway is highly facilitated by the presence of strong electron-withdrawing groups on the aromatic ring. chemistrysteps.comnumberanalytics.com The nitro group (-NO2) is one of the most powerful activating groups for this type of reaction. wikipedia.orgbyjus.com Its strong electron-withdrawing nature, operating through both inductive and resonance effects, decreases the electron density of the aromatic ring, making it more electrophilic and prone to nucleophilic attack. numberanalytics.com

Crucially, for the nitro group to effectively activate the ring for SNAr, it must be positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.orgbyjus.com This specific orientation allows the negative charge of the intermediate Meisenheimer complex to be delocalized onto the nitro group through resonance, thereby stabilizing this high-energy intermediate. wikipedia.orglibretexts.org This stabilization of the intermediate is a key factor in accelerating the reaction rate. numberanalytics.com When the electron-withdrawing group is in the meta position, this resonance stabilization is not possible, and the reaction is significantly slower or does not occur. libretexts.org

A good leaving group in SNAr reactions is one that is stable as an anion. Sulfonate esters, such as tosylates (p-toluenesulfonates) and nosylates (p-nitrobenzenesulfonates), are generally excellent leaving groups because they are the conjugate bases of strong acids. brainly.comlibretexts.org Their stability arises from the ability to delocalize the negative charge over the sulfonyl group's three oxygen atoms. brainly.com

The nosylate group is considered an even better leaving group than the closely related tosylate group. This enhanced leaving group ability can be attributed to the electronic effects of the substituent on the phenyl ring. The tosylate group has a methyl group at the para position, which is weakly electron-donating. In contrast, the nosylate group has a nitro group at the para position, which is strongly electron-withdrawing. This powerful electron-withdrawing effect further stabilizes the resulting 4-nitrobenzenesulfonate anion by delocalizing the negative charge more effectively, making it a weaker base and a more stable leaving group. wikipedia.org

| Leaving Group | Abbreviation | Para-Substituent | Electronic Effect of Substituent | Relative Leaving Group Ability |

|---|---|---|---|---|

| 4-Nitrobenzenesulfonate | Nosylate (NsO-) | -NO₂ | Strongly Electron-Withdrawing | Excellent |

| 4-Toluenesulfonate | Tosylate (TsO-) | -CH₃ | Weakly Electron-Donating | Very Good |

| Methanesulfonate | Mesylate (MsO-) | N/A (Alkyl) | N/A | Very Good |

In SNAr reactions, the position of substitution is determined by the location of the leaving group. masterorganicchemistry.com However, the rate and feasibility of the reaction are governed by the position of the activating electron-withdrawing groups. masterorganicchemistry.comlibretexts.org As mentioned, ortho and para positions are strongly activating due to resonance stabilization.

The term "ortho effect" can describe various phenomena related to ortho-substituents. In the context of SNAr, an ortho-nitro group provides powerful activation. libretexts.org Studies on related systems, such as the reactions of 6-R-2-nitrochlorobenzenes, have investigated how other substituents in the ortho position can influence reaction rates through steric hindrance or additional electronic interactions. acs.org For 2-Formylphenyl 4-nitrobenzenesulfonate, the formyl group is ortho to the nosylate leaving group. While the formyl group is electron-withdrawing, its proximity to the reaction center could also introduce steric effects that may influence the rate of nucleophilic attack.

The sulfonate ester linkage (S-O) in this compound can be cleaved under different conditions, not limited to SNAr reactions where the C-O bond is typically broken.

Studies on aryl sulfonate esters have revealed that the S–O bond can be activated and cleaved under mild, visible light-induced conditions, leading to the formation of sulfonyl radicals. nih.govrsc.org This represents a distinct mode of reactivity compared to the more common C-O bond cleavage observed in transition metal-catalyzed cross-coupling reactions. nih.gov

The hydrolysis of sulfonate esters has also been a subject of detailed mechanistic investigation. The cleavage can theoretically occur at the S-O bond or the C-O bond. Enzymatic hydrolysis of xenobiotic sulfonate monoesters is known to proceed through direct S-OR cleavage. nih.govacs.org In alkaline hydrolysis, the mechanism can be complex, with evidence suggesting either a concerted pathway or a stepwise mechanism involving a pentavalent intermediate, depending on the specific substrate and conditions. nih.govacs.org The nature of the leaving group plays a significant role in determining the favored pathway. acs.org

| Condition | Bond Cleaved | Intermediate/Mechanism | Typical Outcome |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | C-O | Meisenheimer Complex (Addition-Elimination) | Substitution of the nosylate group |

| Visible Light Irradiation | S-O | Sulfonyl Radical | Sulfonylation of other molecules |

| Alkaline Hydrolysis | S-O or C-O | Concerted or Stepwise (Pentavalent Intermediate) | Hydrolysis to phenol (B47542) and sulfonic acid |

| Transition Metal Catalysis | C-O | Oxidative Addition Complex | Cross-coupling reactions |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Reactivity of the 2-Formylphenyl Substituent

The 2-formylphenyl portion of the molecule contains an aldehyde functional group, which is a site of rich chemical reactivity. The aldehyde group is electrophilic at the carbonyl carbon and can undergo a wide range of transformations, including nucleophilic addition, oxidation, and reduction.

Research on substituted 4-formyl phenols has shown that under certain conditions with active alkyl halides, the formyl group itself can be substituted in an uncommon electrophilic substitution reaction. kirj.ee However, the more typical reactivity involves the aldehyde functionality. For instance, in reactions involving N-(4-formylphenyl) precursors, the aldehyde can interfere with reactions at other sites, necessitating careful control of reaction conditions, such as using low temperatures and mild bases, to prevent unwanted side reactions. researchgate.net

Furthermore, aldehydes like the one in this compound can react with Lewis acids. Studies on related phosphino-benzaldehydes demonstrate that the aldehyde's oxygen atom can coordinate to Lewis acidic centers, which can activate the aldehyde for subsequent reactions or lead to the formation of stable adducts. researchgate.net This inherent reactivity means that in any reaction targeting the nosylate leaving group, the potential for the nucleophile or other reagents to interact with the ortho-formyl group must be considered.

Transformations of the Aldehyde Functionality

The aldehyde group is a primary site of reactivity in this compound, readily undergoing a variety of nucleophilic addition and condensation reactions.

Condensation Reactions: Imine and Hydrazone Formation

The carbonyl carbon of the aldehyde is electrophilic and is susceptible to attack by nitrogen nucleophiles such as primary amines and hydrazines, leading to the formation of imines (Schiff bases) and hydrazones, respectively. These condensation reactions typically proceed via a two-step mechanism involving initial nucleophilic addition to the carbonyl to form a carbinolamine intermediate, followed by dehydration to yield the C=N double bond.

Recent studies have utilized this compound as a precursor for the synthesis of biologically active hydrazone derivatives. In one such study, the compound was reacted with phenylhydrazine (B124118) in the presence of acetic acid under reflux conditions to afford the corresponding (E)-2-formylphenyl 4-nitrobenzenesulfonate phenylhydrazone. This transformation highlights the aldehyde's capacity to readily form hydrazones, which are valuable scaffolds in medicinal chemistry.

Another investigation detailed the condensation of this compound with aryl-2-sulfonohydrazide hydrochlorides in the presence of potassium carbonate. This reaction, carried out in either dry tetrahydrofuran (B95107) or absolute ethanol, yielded a series of N-benzylidenesulfonohydrazides. These findings underscore the utility of this compound as a building block for more complex molecular architectures.

| Reactant | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Phenylhydrazine | Acetic acid, reflux | (E)-2-formylphenyl 4-nitrobenzenesulfonate phenylhydrazone | Agbo, E. N., et al. (2024) |

| Aryl-2-sulfonohydrazide hydrochloride | K₂CO₃, dry THF or absolute ethanol | N-Benzylidenesulfonohydrazides | Perpar, M., et al. (2012) |

Carbonyl Addition Reactions

While specific studies on the carbonyl addition reactions of this compound are not extensively documented in the current literature, the general reactivity of aromatic aldehydes suggests that it would be susceptible to attack by a range of carbon and hydride nucleophiles.

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are expected to add to the carbonyl carbon to form a secondary alcohol upon workup. The electron-withdrawing nosylate group may influence the rate and efficiency of these additions. Similarly, reduction of the aldehyde functionality can be achieved using hydride reagents. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce the aldehyde to a primary alcohol. Milder, more selective reagents such as sodium borohydride (B1222165) (NaBH₄) would also be expected to effect this transformation, with a potentially lower risk of side reactions involving the sulfonate ester.

| Reagent Type | Example Reagent | Predicted Product |

|---|---|---|

| Organometallic Reagent | CH₃MgBr then H₃O⁺ | 1-(2-((4-nitrobenzenesulfonyl)oxy)phenyl)ethan-1-ol |

| Hydride Reducing Agent | NaBH₄, MeOH | (2-((4-nitrobenzenesulfonyl)oxy)phenyl)methanol |

Knoevenagel Condensation and Related Olefination Processes

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst to form a new carbon-carbon double bond. Given its aldehyde functionality, this compound is a prime candidate for this type of reaction.

Active methylene compounds such as malononitrile, diethyl malonate, and cyanoacetic acid, when treated with a mild base like piperidine (B6355638) or pyridine (B92270), would generate a nucleophilic carbanion that can attack the carbonyl carbon of this compound. Subsequent dehydration of the aldol-type intermediate would lead to the formation of a substituted alkene. This process is a powerful tool for extending the carbon framework and introducing diverse functional groups.

Aromatic Reactivity of the Formylphenyl Ring

The formylphenyl ring of this compound possesses two key substituents that dictate its reactivity in aromatic substitution reactions: the ortho-directing formyl group and the oxygen atom of the sulfonate ester. The formyl group is a deactivating, meta-directing group in electrophilic aromatic substitution (EAS) due to its electron-withdrawing character. Conversely, the oxygen atom, through its lone pairs, is an activating, ortho,para-directing group.

In the context of nucleophilic aromatic substitution (NAS), the presence of the electron-withdrawing formyl and nosyl groups could potentially activate the ring towards attack by strong nucleophiles, particularly at positions ortho and para to these groups. However, the sulfonate ester itself can act as a leaving group under certain nucleophilic conditions, further complicating the reactivity profile. Detailed mechanistic studies would be required to fully elucidate the aromatic reactivity of this specific molecule.

Applications of 2 Formylphenyl 4 Nitrobenzenesulfonate in Advanced Organic Synthesis

Building Block for Complex Molecular Architectures

The presence of two distinct reactive sites on the 2-Formylphenyl 4-nitrobenzenesulfonate molecule allows for its strategic incorporation into a variety of complex organic structures. The aldehyde serves as a versatile handle for condensation and cyclization reactions, while the nosylate (B8438820) group can be employed as a robust leaving group in nucleophilic substitution or cross-coupling reactions.

The aldehyde functionality of this compound readily undergoes condensation reactions with hydrazine (B178648) derivatives to form stable hydrazone linkages (–NH–N=C–). mdpi.comresearchgate.net This reaction is a cornerstone for creating elaborate molecular scaffolds due to its simplicity and high efficiency. The resulting hydrazone products retain the synthetically valuable nosylate group, making them ideal intermediates for further functionalization.

The general synthesis involves reacting this compound with a selected hydrazine or hydrazide in a suitable solvent, often with mild heating. mdpi.com This modular approach allows for the introduction of a wide array of chemical diversity into the final molecule, depending on the substituents of the hydrazine component. These hydrazone scaffolds are studied for their potential applications in materials science and medicinal chemistry. mdpi.comnih.gov

| Reactant 1 | Reactant 2 (Hydrazine Derivative) | Resulting Scaffold | Key Features |

|---|---|---|---|

| This compound | Hydrazine Hydrate | (2-((4-nitrobenzenesulfonyl)oxy)phenyl)methan-1-yl-1-idene)hydrazine | Introduces a primary amine for further reactions. |

| This compound | Phenylhydrazine (B124118) | 1-((2-((4-nitrobenzenesulfonyl)oxy)phenyl)methylene)-2-phenylhydrazine | Appends an aromatic ring, modifying electronic properties. |

| This compound | Thiosemicarbazide | 2-((2-((4-nitrobenzenesulfonyl)oxy)phenyl)methylene)hydrazine-1-carbothioamide | Incorporates a thiourea moiety, a common pharmacophore. |

Heterocyclic compounds, particularly those containing nitrogen, are of immense interest in pharmaceutical and materials chemistry. nih.govfrontiersin.org this compound has been identified as a valuable precursor for the synthesis of 1,2,4-triazole derivatives. researchgate.net Triazoles are a class of five-membered heterocyclic compounds that exhibit a wide spectrum of biological activities. nih.govlifechemicals.com

The synthesis pathway often begins with the formation of a hydrazone or a similar intermediate from the aldehyde group, which then undergoes a cyclization reaction to form the triazole ring. researchgate.netresearchgate.net For instance, reaction with thiocarbohydrazide followed by cyclization can yield substituted triazole-thiones. The ability to construct these valuable heterocyclic systems from a readily available starting material highlights the synthetic utility of this compound.

Beyond hydrazones and triazoles, the dual reactivity of this compound enables the synthesis of a broader range of multi-functionalized compounds.

Aldehyde Transformations : The formyl group can be oxidized to a carboxylic acid, reduced to a primary alcohol, or engaged in various olefination reactions (e.g., Wittig reaction) to introduce carbon-carbon double bonds. Each transformation yields a new class of bifunctional molecules where the nosylate group is preserved for subsequent reactions.

Nosylate Group as a Protecting/Directing Group : In multi-step syntheses, the nosyl (Ns) group can serve as a protecting group for the phenolic oxygen. nih.gov Its strong electron-withdrawing nature makes it stable to a variety of reaction conditions. Furthermore, sulfonamide-based groups can act as directing groups in C-H activation reactions, guiding metallo-catalysts to specific positions on the aromatic ring. nih.gov

Tandem and Cascade Reactions : The compound is an ideal substrate for cascade reactions where an initial reaction at the aldehyde triggers a subsequent transformation involving the nosylate. For example, a Truce-Smiles rearrangement could potentially be triggered following an initial addition to the aldehyde, leading to significant molecular reorganization in a single step. researchgate.net

Utility in Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are among the most powerful tools for constructing carbon-carbon and carbon-heteroatom bonds. nih.gov The 4-nitrobenzenesulfonate (nosylate) moiety of this compound functions as an excellent pseudohalide electrophile, making the compound a suitable partner in various coupling reactions.

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organic halide or pseudohalide. libretexts.org Aryl sulfonates, including nosylates and tosylates, have emerged as effective alternatives to aryl halides as the electrophilic partner. nih.govmdpi.com The use of this compound in Suzuki-Miyaura coupling allows for the formation of a new carbon-carbon bond at the position of the nosylate group, yielding complex biaryl structures that retain the formyl functionality for further elaboration.

The reaction typically involves a palladium catalyst, a phosphine ligand, and a base to couple the nosylate with an aryl or vinyl boronic acid. nih.gov This methodology is highly valued for its functional group tolerance and the commercial availability of a vast library of boronic acids. nih.gov

| Electrophile | Boronic Acid Partner | Potential Product | Significance |

|---|---|---|---|

| This compound | Phenylboronic acid | 2'-Formyl-[1,1'-biphenyl]-2-ol | Formation of a core biaryl structure. |

| This compound | 4-Methoxyphenylboronic acid | 2'-Formyl-4-methoxy-[1,1'-biphenyl]-2-ol | Introduction of electron-donating groups. |

| This compound | Thiophene-2-boronic acid | 2-(Thiophen-2-yl)benzaldehyde | Synthesis of heteroaromatic biaryls. |

The efficiency of the Suzuki-Miyaura reaction is heavily dependent on the oxidative addition step, which is often the rate-determining step of the catalytic cycle. libretexts.org In this step, the palladium(0) catalyst inserts into the carbon-leaving group bond of the electrophile.

The 4-nitrobenzenesulfonate group plays a crucial role in enhancing the efficiency of this step. The key factors are:

Electronic Activation : The strongly electron-withdrawing nitro group (-NO₂) on the benzenesulfonate (B1194179) moiety significantly lowers the electron density at the ipso-carbon atom attached to the sulfonate oxygen. This polarization makes the C-O bond more susceptible to cleavage and facilitates the oxidative addition of the electron-rich Pd(0) catalyst.

Good Leaving Group : The 4-nitrobenzenesulfonate anion is a very stable species and thus an excellent leaving group, which favors the forward kinetics of the oxidative addition step.

Radiochemical Synthesis and Labeling

The field of radiochemistry plays a pivotal role in the development of tracers for molecular imaging techniques such as Positron Emission Tomography (PET). The synthesis of these tracers often involves the incorporation of a positron-emitting radionuclide, such as Fluorine-18, into a biologically active molecule. The selection of a suitable precursor molecule is critical for the success of the radiolabeling reaction.

Application in Fluorine-18 Radiosynthesis via Nucleophilic Aromatic Fluorination

Following a comprehensive review of the current scientific literature, no specific studies, research data, or detailed findings on the application of This compound in Fluorine-18 (¹⁸F) radiosynthesis via nucleophilic aromatic fluorination have been reported.

Nucleophilic aromatic substitution (SNAr) is a principal method for introducing ¹⁸F into an aromatic ring. This reaction is generally facilitated by the presence of a good leaving group and strong electron-withdrawing groups positioned ortho or para to the leaving group, which activate the ring towards nucleophilic attack by the [¹⁸F]fluoride ion. While the 4-nitrobenzenesulfonate moiety in "this compound" is a potential leaving group, and the formyl and nitro groups are electron-withdrawing, specific experimental data on its use as a precursor for ¹⁸F-labeling is not available in the reviewed literature.

Consequently, data tables detailing research findings such as radiochemical yield, reaction conditions, or specific activity for the ¹⁸F-fluorination of this compound cannot be provided. The broader principles of ¹⁸F-radiosynthesis involve the production of [¹⁸F]fluoride, typically via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron, followed by its purification and reaction with a suitable precursor in an appropriate solvent system, often in the presence of a phase-transfer catalyst. However, the application of these general principles to this compound has not been documented.

Further research would be necessary to determine the viability and efficiency of this compound as a precursor for the synthesis of ¹⁸F-labeled compounds for PET imaging. Such studies would need to establish optimal reaction conditions and evaluate the radiochemical outcomes.

Theoretical and Computational Chemistry Studies of 2 Formylphenyl 4 Nitrobenzenesulfonate and Its Reactivity

Electronic Structure Elucidation

The electronic structure of a molecule is fundamental to understanding its stability, properties, and reactivity. Computational chemistry provides powerful tools to probe these characteristics at the atomic level.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-Formylphenyl 4-nitrobenzenesulfonate, DFT calculations would be employed to determine its most stable three-dimensional arrangement, known as the optimized geometry. From this optimized structure, key ground state properties can be calculated.

A typical approach would involve using a functional, such as B3LYP, combined with a basis set, for instance, 6-311++G(d,p), to accurately model the electronic distribution. The resulting data would include precise bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the steric and electronic interactions within the molecule.

Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound

| Parameter | Value |

| Bond Lengths (Å) | |

| C=O (formyl) | Value |

| S=O (sulfonyl) | Value |

| S-O (ester) | Value |

| C-S | Value |

| N-O (nitro) | Value |

| Bond Angles (°) ** | |

| O=C-H (formyl) | Value |

| O=S=O (sulfonyl) | Value |

| C-O-S | Value |

| Dihedral Angles (°) ** | |

| Phenyl Ring 1 - S-O-C | Value |

| Phenyl Ring 2 - N-C | Value |

Note: The values in this table are placeholders and would be determined from actual DFT calculations.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the orbital that is most likely to accept electrons (electrophilicity).

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. For this compound, FMO analysis would pinpoint the regions of the molecule most susceptible to nucleophilic or electrophilic attack. The electron-withdrawing nature of the 4-nitrobenzenesulfonate group and the formyl group would be expected to lower the energy of the LUMO, making the molecule a good electrophile.

Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound

| Parameter | Energy (eV) |

| HOMO | Value |

| LUMO | Value |

| HOMO-LUMO Gap | Value |

Note: The values in this table are placeholders and would be determined from FMO analysis.

Charge Distribution and Electrostatic Surface Potential Mapping

The distribution of electron density within a molecule is rarely uniform. Understanding this charge distribution is crucial for predicting intermolecular interactions and reactive sites. An electrostatic surface potential (ESP) map provides a visual representation of the charge distribution on the molecular surface.

On an ESP map, regions of negative potential (typically colored red or yellow) indicate areas of high electron density and are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) indicate areas of low electron density (electron-poor regions) and are prone to nucleophilic attack. For this compound, the oxygen atoms of the formyl, sulfonyl, and nitro groups would be expected to show negative electrostatic potential, while the hydrogen atom of the formyl group and the carbon atom of the carbonyl group would likely exhibit positive potential.

Mechanistic Insights from Computational Simulations

Computational simulations allow for the detailed investigation of reaction mechanisms, providing insights that are often difficult to obtain through experimental methods alone.

Transition State Characterization for Key Reaction Pathways

A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction. Characterizing the geometry and energy of the transition state is essential for understanding the reaction mechanism and predicting the reaction rate.

For a reaction involving this compound, such as its reaction with a nucleophile, computational methods would be used to locate the transition state structure. This involves searching the potential energy surface for a first-order saddle point, which is a maximum in energy along the reaction coordinate and a minimum in all other degrees of freedom. The vibrational frequencies of the transition state are also calculated; a single imaginary frequency confirms that the structure is indeed a true transition state.

Reaction Coordinate Analysis and Energy Barriers

A reaction coordinate is a parameter that represents the progress of a reaction from reactants to products. By calculating the energy of the system at various points along the reaction coordinate, a reaction energy profile can be constructed. This profile illustrates the energy changes that occur during the reaction, including the energies of the reactants, transition state, intermediates, and products.

The energy barrier, or activation energy, is the energy difference between the reactants and the transition state. A higher energy barrier corresponds to a slower reaction rate. By calculating the energy barriers for different possible reaction pathways, the most favorable mechanism can be identified. For this compound, this analysis could be used to predict, for example, whether a nucleophilic attack is more likely to occur at the formyl carbon or the aromatic ring.

Table 3: Hypothetical Energy Profile for a Reaction of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | Value |

| Intermediate (if any) | Value |

| Products | Value |

Note: The values in this table are placeholders and would be determined from reaction coordinate analysis.

Conformation and Stereochemical Aspects (if applicable to reactivity)

The spatial arrangement of the ortho-formyl group on the phenyl ring is of particular significance to the molecule's reactivity. Studies on the hydrolysis of related compounds, such as 2-formylphenyl acetate, have demonstrated neighboring group participation by the formyl group. rsc.org This participation involves the carbonyl group of the formyl substituent interacting with the ester linkage, which can significantly influence the rate and mechanism of reactions at this site. For such an intramolecular interaction to occur, the molecule must adopt a conformation where the formyl group and the sulfonate ester are in close proximity.

The conformation around the sulfonate linkage (C-O-S-C) is another critical factor. X-ray crystallographic studies of similar aryl sulfonates, such as 2,4-dinitrophenyl 2,4,6-trimethylbenzenesulfonate, reveal that the aromatic rings are oriented gauche to one another. eurjchem.com This non-planar arrangement is a common feature of diaryl sulfonates and is influenced by steric and electronic factors. In the case of this compound, this gauche conformation would be the energetically preferred state.

Furthermore, the analysis of the crystal structure of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate shows the presence of two crystallographically distinct molecules within the asymmetric unit, each exhibiting different conformations due to variations in key torsion angles. nih.gov This highlights the conformational flexibility around the sulfonate group, suggesting that this compound can likely exist in various low-energy conformations in solution.

The interplay between the rotational freedom around the C-O and S-C bonds and the steric hindrance and electronic interactions of the ortho-formyl and para-nitro groups will ultimately determine the dominant conformation(s) and, consequently, the reactivity of the molecule. The presence of the electron-withdrawing nitro group on the benzenesulfonate (B1194179) ring will also influence the electronic properties of the sulfonate group, which in turn affects its reactivity as a leaving group.

The following tables present crystallographic data from related compounds, which can be used to infer the likely structural parameters of this compound.

Table 1: Selected Torsion Angles in Related Sulfonate Compounds

| Compound | Torsion Angle | Value (°) |

| 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate (Molecule A) | C1—O1—S1—C5 | 64.92 (9) |

| 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate (Molecule B) | C1—O1—S1—C5 | -83.75 (9) |

| 2,4-dinitrophenyl 4-methylbenzenesulfonate | C—O—S—C | -62.0 (3) |

Data sourced from crystallographic information of related sulfonate compounds to illustrate the non-planar nature of the C-O-S-C linkage. nih.govresearchgate.net

Table 2: Bond Lengths in a Related Aryl Sulfonate

| Compound | Bond | Length (Å) |

| 2,4-dinitrophenyl 2,4,6-trimethylbenzenesulfonate | S=O | 1.4183(19) |

| 2,4-dinitrophenyl 2,4,6-trimethylbenzenesulfonate | S=O | 1.4198(19) |

| 2,4-dinitrophenyl 2,4,6-trimethylbenzenesulfonate | S–O | 1.6387(18) |

This data from a similar aryl sulfonate provides an approximation of the bond lengths expected within the sulfonate group of this compound. eurjchem.com

Future Research Directions and Perspectives on 2 Formylphenyl 4 Nitrobenzenesulfonate

Development of Novel Synthetic Routes and Derivatizations

The primary route to 2-Formylphenyl 4-nitrobenzenesulfonate and related compounds involves the reaction of salicylaldehyde (B1680747) with a suitable sulfonyl chloride. While effective, future research could focus on developing more efficient, sustainable, and diverse synthetic strategies.

Novel Synthetic Approaches: Future synthetic explorations could target the limitations of current methods, such as the use of pyridine (B92270) and chlorinated solvents. The development of one-pot syntheses from more fundamental precursors or the use of green catalysts could enhance the compound's accessibility and environmental friendliness. For instance, ultrasound-assisted synthesis has been shown to be effective for other sulfonate esters, potentially reducing reaction times and improving yields.

Derivatization Potential: The true synthetic potential of this compound lies in its derivatization. The aldehyde functionality is a gateway to a vast array of chemical transformations, including but not limited to:

Imines and Schiff Bases: Condensation with primary amines can yield a wide range of imine-containing ligands. The electronic properties of these ligands can be fine-tuned by varying the substituents on the amine, offering a modular approach to catalyst design.

Oximes and Hydrazones: Reaction with hydroxylamine (B1172632) or hydrazine (B178648) derivatives can produce oxime and hydrazone ligands, respectively. These have been explored for their coordination chemistry and biological applications.

Knoevenagel Condensation: The aldehyde can react with active methylene (B1212753) compounds to form a variety of substituted alkenes, which are valuable intermediates in organic synthesis.

Reduction and Oxidation: The formyl group can be reduced to a hydroxymethyl group or oxidized to a carboxylic acid, providing access to entirely new families of bifunctional molecules.

The following table summarizes potential derivatization reactions and their significance:

| Reaction Type | Reagent | Product Class | Potential Application |

| Imine Formation | Primary Amines | Schiff Bases | Ligand Synthesis, Catalysis |

| Knoevenagel Condensation | Malononitrile | Substituted Alkenes | Organic Synthesis Intermediates |

| Reduction | Sodium Borohydride (B1222165) | Benzyl Alcohols | Pharmaceutical Scaffolds |

| Oxidation | Potassium Permanganate | Benzoic Acids | Polymer Monomers |

Exploration of New Catalytic Transformations Involving the Compound

A significant and largely untapped area of research is the application of this compound and its derivatives in catalysis. The strategic placement of a formyl group ortho to a sulfonate ester offers unique opportunities for the design of novel catalytic systems.

The sulfonate group is a well-established leaving group in cross-coupling reactions, making aryl sulfonates valuable alternatives to aryl halides. Future work could explore the use of this compound in palladium-catalyzed reactions, such as Suzuki, Heck, and Sonogashira couplings. The ortho-formyl group could act as a directing group or be incorporated into a bidentate ligand following derivatization, potentially influencing the regioselectivity and efficiency of these transformations.

Furthermore, derivatives of this compound, particularly those forming Schiff bases, could serve as ligands for a variety of transition metals. The resulting metal complexes could be investigated for their catalytic activity in reactions such as:

Asymmetric synthesis

Oxidation and reduction reactions

Polymerization

The modular nature of Schiff base synthesis would allow for the rapid generation of a library of ligands, enabling high-throughput screening for catalytic activity.

Advanced Spectroscopic Studies for Detailed Structural and Mechanistic Understanding

While standard spectroscopic characterization of this compound exists, a deeper understanding of its structural and dynamic properties can be achieved through the application of advanced spectroscopic techniques.

Conformational Analysis: The rotational freedom around the C-O and S-O bonds of the sulfonate ester linkage, as well as the C-C bond connecting the formyl group to the aromatic ring, can lead to multiple conformational isomers. Two-dimensional Nuclear Magnetic Resonance (2D-NMR) techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), could be employed to elucidate the preferred solution-state conformation. Understanding the conformational landscape is crucial, as it can significantly impact the molecule's reactivity and its interactions with other chemical species.

Mechanistic Insights: Advanced spectroscopic methods can also provide valuable insights into the mechanisms of reactions involving this compound. For instance, in situ monitoring of catalytic reactions using techniques like time-resolved laser-induced breakdown spectroscopy could help identify reaction intermediates and elucidate catalytic cycles. Such studies are essential for the rational design of more efficient catalysts and synthetic protocols.

Computational Predictions for Unexplored Reactivity and Derivatives

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting the reactivity of this compound and for designing novel derivatives with desired properties.

Reactivity Mapping: DFT calculations can be used to determine various electronic properties of the molecule, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. This information can be used to predict the most likely sites for nucleophilic and electrophilic attack, thereby guiding experimental investigations into its unexplored reactivity. For example, the electrophilicity of the aldehydic carbon and the sulfur atom of the sulfonate ester can be quantified and compared.

Design of Novel Derivatives: Computational modeling can be employed to design new derivatives of this compound with specific electronic and steric properties. For instance, DFT can be used to predict how different substituents on the aromatic rings will affect the geometry and electronic structure of the molecule. This in silico screening approach can help prioritize synthetic targets for applications in areas such as catalysis and materials science. The stability and reactivity of potential products from derivatization reactions can also be assessed computationally before attempting their synthesis in the laboratory.

The following table outlines key parameters that can be investigated through computational studies and their implications:

| Computational Method | Parameter | Implication |

| DFT | HOMO-LUMO Gap | Chemical Reactivity and Electronic Transitions |

| DFT | Electrostatic Potential | Prediction of Nucleophilic/Electrophilic Sites |

| DFT | Bond Dissociation Energies | Mechanistic Insights into Reaction Pathways |

| Molecular Dynamics | Conformational Analysis | Understanding Structural Flexibility and Isomerism |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-formylphenyl 4-nitrobenzenesulfonate, and how can reaction yields be maximized?

- Methodological Answer : The synthesis typically involves sulfonation of 2-formylphenol derivatives using 4-nitrobenzenesulfonyl chloride under controlled conditions. A key step is maintaining anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. Reaction yields can be improved by using a base (e.g., triethylamine) to scavenge HCl and employing polar aprotic solvents like dichloromethane or acetonitrile . Kinetic studies on analogous sulfonate esters (e.g., methyl 4-nitrobenzenesulfonate) suggest that reaction rates depend on nucleophile concentration and solvent polarity, which can guide optimization . Purification via recrystallization from methanol or ethanol is recommended to isolate high-purity crystals .

Q. How can the purity of this compound be validated, and what analytical techniques are most reliable?

- Methodological Answer : Combine multiple techniques:

- 1H-NMR : Confirm the presence of characteristic signals (e.g., formyl proton at ~9.8–10.0 ppm, aromatic protons in the 7.5–8.5 ppm range) .

- Elemental Analysis (EA) : Verify C/H/N/S ratios within ±0.3% of theoretical values .

- HPLC : Use reverse-phase chromatography with UV detection (λ = 254 nm) to assess impurities. Calibrate against standards of known purity .

Q. What are the common side reactions during sulfonate ester formation, and how can they be mitigated?

- Methodological Answer : Competing hydrolysis of 4-nitrobenzenesulfonyl chloride to 4-nitrobenzenesulfonic acid is a major issue. Mitigation strategies include:

- Using dry solvents and inert atmospheres (N2/Ar).

- Adding a stoichiometric base (e.g., K2CO3) to neutralize HCl .

- Monitoring reaction progress via TLC (silica gel, eluent: hexane/ethyl acetate 3:1) to detect premature hydrolysis.

Advanced Research Questions

Q. How does the crystal packing of this compound influence its reactivity in solid-state reactions?

- Methodological Answer : X-ray crystallography reveals that coulombic interactions between the sulfonate anion and aromatic π-systems dominate packing. For example, in analogous compounds like 4-{2-[4-(dimethylamino)phenyl]ethenyl}-1-methylpyridinium 4-nitrobenzenesulfonate, centroid-centroid distances of ~3.7 Å between aromatic rings suggest π-π stacking, which may stabilize intermediates during solid-state reactions . Use SHELXL for refinement to model disorder and hydrogen bonding, which are critical for predicting reaction pathways .

Q. What computational methods are suitable for predicting the nucleophilic substitution kinetics of this compound?

- Methodological Answer :

- DFT Calculations : Optimize transition-state geometries using B3LYP/6-31G(d) to estimate activation energies for SN2 mechanisms. Compare with experimental kinetics (e.g., second-order rate constants for analogous methyl 4-nitrobenzenesulfonate reactions) .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., methanol vs. DMSO) on reaction rates using AMBER or GROMACS. Polar solvents stabilize charged intermediates, accelerating reactions .

Q. How can trace genotoxic impurities (e.g., 4-nitrobenzenesulfonic acid) be quantified in this compound batches?

- Methodological Answer :

- LC-MS/MS : Employ a C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile (gradient elution). Monitor fragments at m/z 202 [M–H]− for 4-nitrobenzenesulfonic acid (PGI-1) and m/z 216 for methyl esters (PGI-2). Validate limits of detection (LOD) ≤ 1.5 ppm per ICH M7 guidelines .

- Sample Preparation : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to concentrate impurities while excluding the bulk compound.

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NOE effects in NMR)?

- Methodological Answer :

- Variable-Temperature NMR : Detect dynamic processes (e.g., rotational barriers around the sulfonate ester bond) by acquiring spectra at 25°C and −40°C.

- 2D NMR (COSY, NOESY) : Assign overlapping signals and confirm spatial proximity of protons. For example, NOE between the formyl proton and adjacent aromatic protons indicates planar conformation .

- X-ray Diffraction : Resolve ambiguities by comparing experimental bond lengths/angles (e.g., S–O = 1.43–1.45 Å) with crystallographic data from analogous structures .

Methodological Notes

- SHELX Refinement : For crystallographic studies, use SHELXL-2018/3 with full-matrix least-squares refinement. Apply multi-scan absorption corrections (e.g., SADABS) for high-precision data .

- Kinetic Modeling : For nucleophilic substitution reactions, apply the Swain-Scott equation to correlate nucleophilicity (n) with rate constants in diverse solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.